

# (-)-Afzelechin CAS number and chemical identifiers.

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## Compound of Interest

Compound Name: (-)-Afzelechin

Cat. No.: B15594027

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An In-depth Technical Guide to **(-)-Afzelechin**: Chemical Properties, Biological Activities, and Experimental Protocols

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of **(-)-Afzelechin**, a flavan-3-ol with notable biological activities. This document details its chemical identifiers, summarizes key quantitative data, outlines experimental methodologies, and visualizes its known signaling pathways.

## Chemical Identification

**(-)-Afzelechin** is a flavan-3-ol, a type of flavonoid found in various plants. Accurate identification is crucial for research and development. The primary chemical identifiers for **(-)-Afzelechin** and its related stereoisomers are provided below.

Identifier	(-)-Afzelechin	(+)-Afzelechin	(-)-Epiafzelechin	Racemic Afzelechin
CAS Number	19879-28-8[1]	2545-00-8[2]	24808-04-6	490-61-9
PubChem CID	44512487[1]	442154[3]	443639[4]	Not Available
IUPAC Name	(2S,3R)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol[1]	(2R,3S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol[3]	(2R,3R)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol[4]	(2RS,3SR)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol
InChI	InChI=1S/C15H14O5/c16-9-3-1-8(2-4-9)15-13(19)7-11-12(18)5-10(17)6-14(11)20-15/h1-6,13,15-19H,7H2/t13-,15+/m1/s1[1]	InChI=1S/C15H14O5/c16-9-3-1-8(2-4-9)15-13(19)7-11-12(18)5-10(17)6-14(11)20-15/h1-6,13,15-19H,7H2/t13-,15+/m0/s1[3]	InChI=1S/C15H14O5/c16-9-3-1-8(2-4-9)15-13(19)7-11-12(18)5-10(17)6-14(11)20-15/h1-6,13,15-19H,7H2/t13-,15-/m1/s1[4]	InChI=1S/C15H14O5/c16-9-3-1-8(2-4-9)15-13(19)7-11-12(18)5-10(17)6-14(11)20-15/h1-6,13,15-19H,7H2
InChIKey	RSYUFYQTACJFML-HIFRSBDPSA-N[1]	RSYUFYQTACJFML-DZGCQCFKSA-N[3]	RSYUFYQTACJFML-UKRRQHHQSA-N[4]	RSYUFYQTACJFML-UHFFFAOYSA-N
SMILES	C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=CC=C3O[C@H]1C=CC(=C(C=C1)O)O	C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=CC=C3O[C@@H]1C=CC(=C(C=C1)O)O	C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=CC=C3O[C@H]1C=CC(=C(C=C1)O)O	C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=CC=C3O[C@H]1C=CC(=C(C=C1)O)O
Molecular Formula	C15H14O5[1]	C15H14O5[3]	C15H14O5[4]	C15H14O5
Molecular Weight	274.27 g/mol [1]	274.27 g/mol [3]	274.27 g/mol [4]	274.27 g/mol

## Biological Activity and Quantitative Data

**(-)-Afzelechin** and its stereoisomers exhibit a range of biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects.

## Antioxidant Activity

**(-)-Afzelechin** has demonstrated potent antioxidant activity. The concentration required for 50% reduction in DPPH (2,2-diphenyl-1-picrylhydrazyl) radical absorbance is a common measure of antioxidant efficacy.

Compound	IC50 (DPPH Assay)	Positive Control (Trolox)
(-)-Afzelechin	21.8 $\mu$ M[3]	48.8 $\mu$ M[3]
(+)-Catechin	13.5 $\mu$ M[3]	48.8 $\mu$ M[3]
(-)-Catechin	13.6 $\mu$ M[3]	48.8 $\mu$ M[3]
(-)-Epicatechin	20.9 $\mu$ M[3]	48.8 $\mu$ M[3]

## Enzyme Inhibition

Afzelechin has been identified as an inhibitor of  $\alpha$ -glucosidase, an enzyme involved in carbohydrate digestion. This activity is relevant for the management of postprandial hyperglycemia.

Compound	Target Enzyme	IC50
(+)-Afzelechin	$\alpha$ -glucosidase[2]	0.13 mM[2]

## Anti-inflammatory Activity

Studies have shown that afzelechin isomers can inhibit pro-inflammatory proteins.

Compound	Cell Line	Target	Effective Concentration
(+)-Afzelechin	HepG2[3]	iNOS and COX-2	As low as 0.1 $\mu$ M[3]
(-)-Epiafzelechin	HepG2[3]	iNOS and COX-2	As low as 0.1 $\mu$ M[3]

## Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings.

### $\alpha$ -Glucosidase Inhibition Assay

This in vitro assay is used to determine the inhibitory effect of a compound on  $\alpha$ -glucosidase activity.

**Principle:** The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl- $\alpha$ -D-glucopyranoside (pNPG) by the action of  $\alpha$ -glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically.

**Materials:**

- $\alpha$ -glucosidase from *Saccharomyces cerevisiae*
- p-nitrophenyl- $\alpha$ -D-glucopyranoside (pNPG)
- Phosphate buffer (pH 6.8)
- Test compound (e.g., Afzelechin)
- Acarbose (positive control)
- Sodium carbonate ( $\text{Na}_2\text{CO}_3$ ) to stop the reaction
- 96-well microplate and reader

**Procedure:**

- Prepare a solution of  $\alpha$ -glucosidase in phosphate buffer.
- In a 96-well plate, add the test compound at various concentrations, phosphate buffer, and a solution of pNPG.
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the reaction by adding the  $\alpha$ -glucosidase solution to each well.

- Incubate the plate at 37°C for 15 minutes.
- Stop the reaction by adding a sodium carbonate solution.
- Measure the absorbance at 400-405 nm using a microplate reader.
- Acarbose is used as a positive control, and a reaction without an inhibitor serves as the negative control.
- The percentage of inhibition is calculated using the formula: % Inhibition =  $[(\text{Abs\_control} - \text{Abs\_sample}) / \text{Abs\_control}] \times 100$ .
- The IC<sub>50</sub> value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined from a dose-response curve.<sup>[1][5]</sup>

## DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant, the DPPH radical is reduced, and the color changes to a pale yellow. The change in absorbance is measured to quantify the radical scavenging activity.

Materials:

- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol or ethanol
- Test compound (e.g., Afzelechin)
- Trolox or Ascorbic Acid (positive control)
- Spectrophotometer or microplate reader

Procedure:

- Prepare a stock solution of DPPH in methanol.

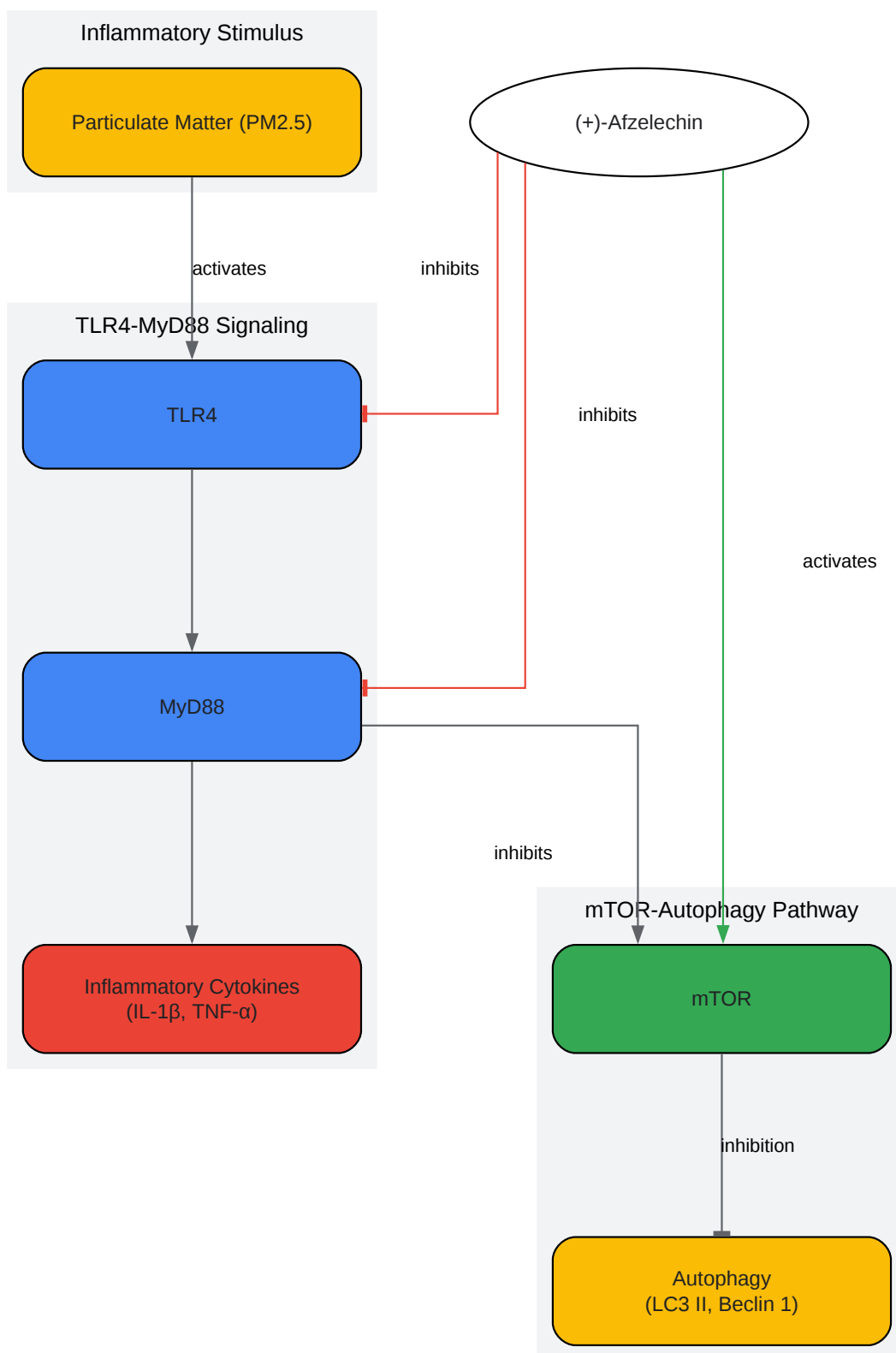
- Prepare various concentrations of the test compound in methanol.
- In a test tube or microplate well, mix the DPPH solution with the test compound solution.
- Allow the reaction to proceed in the dark for a specified time (e.g., 30 minutes).
- Measure the absorbance of the solution at approximately 517 nm.
- A control is prepared with the solvent instead of the test compound.
- The percentage of radical scavenging activity is calculated using the formula: % Scavenging =  $[(\text{Abs\_control} - \text{Abs\_sample}) / \text{Abs\_control}] \times 100$ .
- The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

## Signaling Pathways and Mechanisms of Action

**(-)-Afzelechin** and related flavan-3-ols exert their biological effects by modulating several key cellular signaling pathways.

### Anti-inflammatory Signaling

(+)-Afzelechin has been shown to mitigate lung injury by modulating inflammatory pathways. It can downregulate the expression of Toll-like receptor 4 (TLR4) and its downstream adapter protein MyD88.[6][7][8] This, in turn, can influence the mTOR and autophagy pathways, leading to a reduction in the production of inflammatory cytokines.[6][7][8]

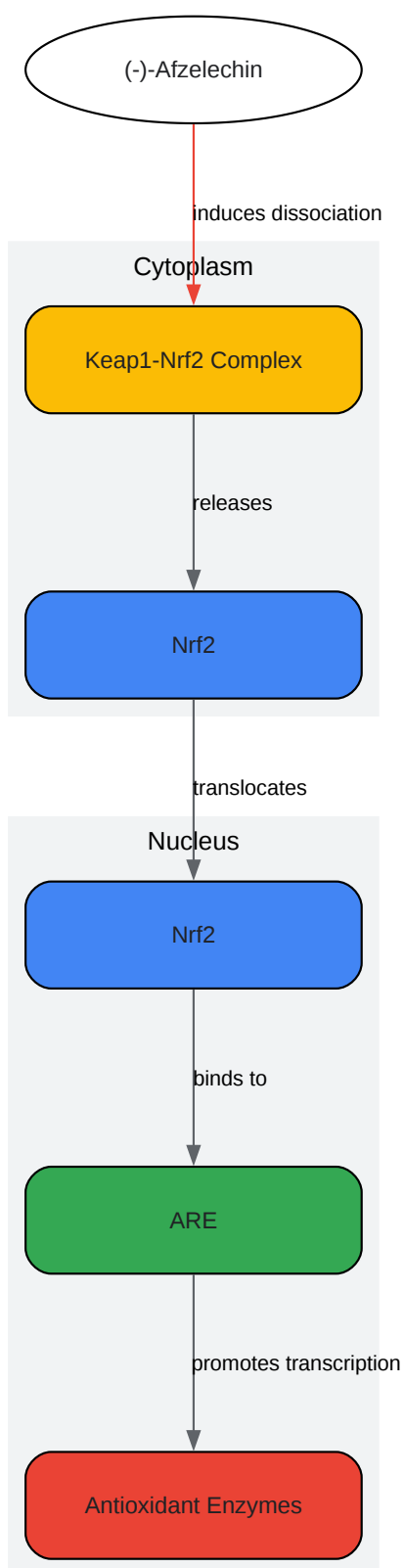


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Caption: (+)-Afzelechin's modulation of the TLR4-MyD88 and mTOR-autophagy pathways.

## Antioxidant Response Pathway

Flavanols like (-)-epicatechin, a structurally similar compound to **(-)-afzelechin**, can upregulate the antioxidant defense mechanism through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2).<sup>[3]</sup> Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the expression of antioxidant enzymes.

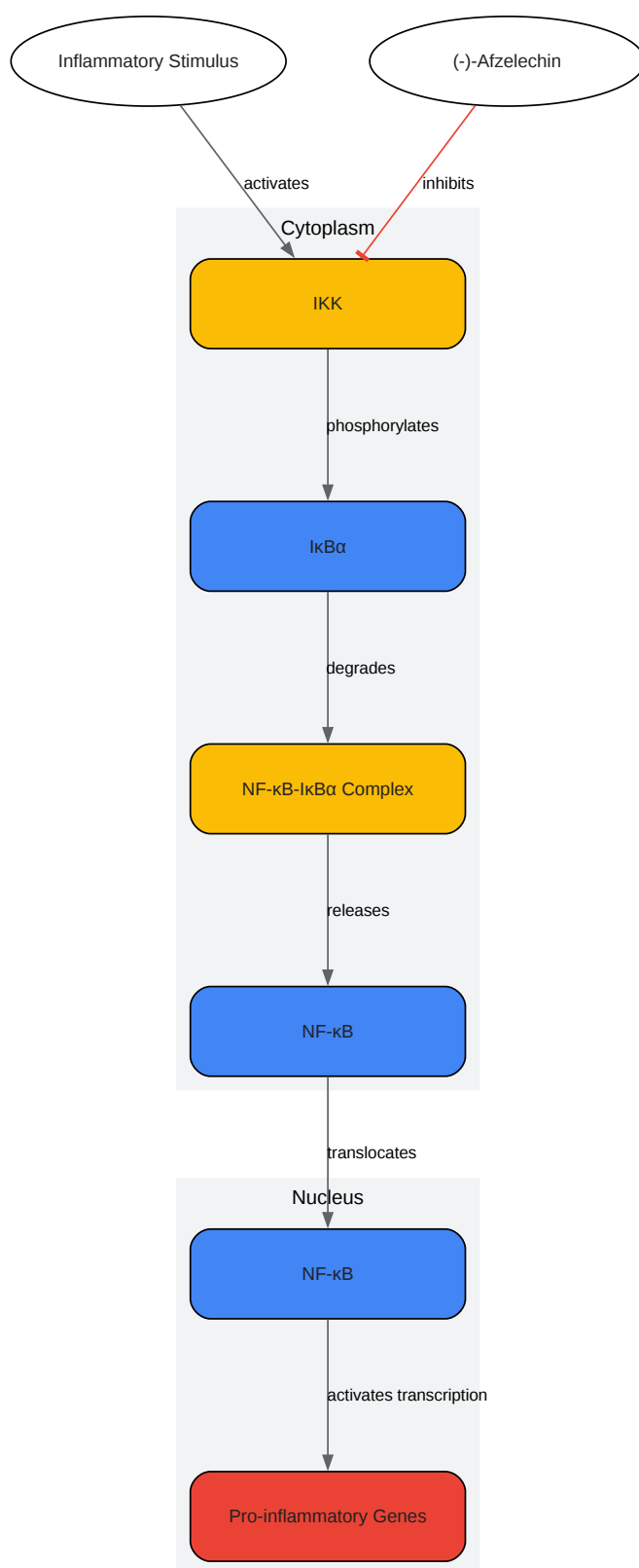


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Caption: Activation of the Nrf2 antioxidant response pathway by **(-)-Afzelechin**.

## NF- $\kappa$ B Signaling Pathway

(-)-Epicatechin has been reported to inhibit the activation of NF- $\kappa$ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells), a key regulator of the inflammatory response.<sup>[3]</sup> This inhibition prevents the transcription of pro-inflammatory genes.



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Caption: Inhibition of the NF-κB signaling pathway by **(-)-Afzelechin**.

This technical guide provides a foundational understanding of **(-)-Afzelechin** for scientific and research applications. Further investigation into its pharmacokinetics, safety profile, and efficacy in more complex biological systems is warranted for its potential development as a therapeutic agent.

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